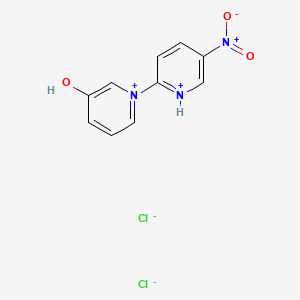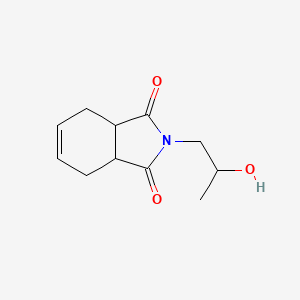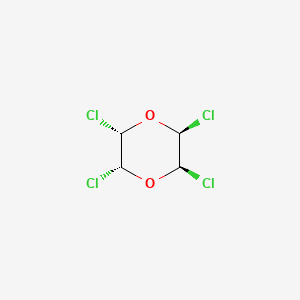
4-(Trichloromethyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl chloroformate with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the dioxolanone ring. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as anhydrous iron (III) chloride, can enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloromethyl-containing carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
The major products formed from these reactions include trichloromethyl-substituted carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Trichloromethyl)-1,3-dioxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Trichloromethyl)-1,3-dioxolan-2-one involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the modification of nucleic acids, proteins, and lipids, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethyl chloroformate: Used as a reagent in organic synthesis.
Trichloromethyl benzene: An intermediate in the production of dyes and antimicrobial agents.
Trichloromethyl pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
4-(Trichloromethyl)-1,3-dioxolan-2-one is unique due to its dioxolanone ring structure, which imparts distinct reactivity and stability compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
42854-66-0 |
|---|---|
Fórmula molecular |
C4H3Cl3O3 |
Peso molecular |
205.42 g/mol |
Nombre IUPAC |
4-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 |
Clave InChI |
MAEPVYCUHXPLAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


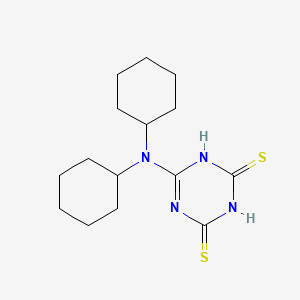
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

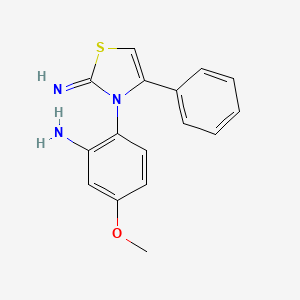
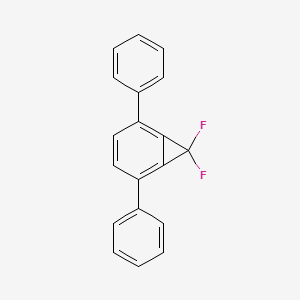

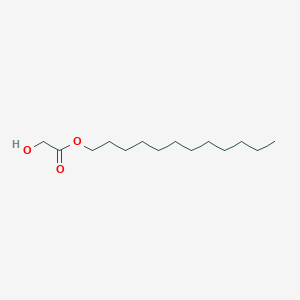
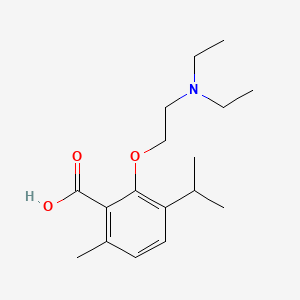
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
